molecular formula C21H11BrCl2O2 B3041650 6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one CAS No. 332104-55-9

6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one

Cat. No. B3041650
CAS RN: 332104-55-9
M. Wt: 446.1 g/mol
InChI Key: RMCUQQFQSSXMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one, also known as BRAC, is a synthetic compound that belongs to the class of flavonoids. It has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one exerts its therapeutic effects by modulating various signaling pathways. It has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of MAPK, which is involved in cell proliferation and survival. Moreover, it activates the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also inhibits the expression of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Moreover, it has been found to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one is its low toxicity and high solubility, which makes it suitable for in vitro and in vivo experiments. However, its low bioavailability and rapid metabolism limit its therapeutic potential.

Future Directions

There are several future directions for the research on 6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one. One of the areas of interest is its potential use as a chemopreventive agent. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Moreover, it has been found to sensitize cancer cells to chemotherapy and radiotherapy. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties.
Conclusion:
In conclusion, 6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one is a synthetic compound that possesses several potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. Its mechanism of action involves the modulation of various signaling pathways, including the NF-kB, MAPK, and PI3K/Akt pathways. Although it has several advantages for lab experiments, its low bioavailability and rapid metabolism limit its therapeutic potential. Further studies are needed to explore its potential use as a chemopreventive agent and in the treatment of inflammatory diseases.

Scientific Research Applications

6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. In addition, it has been found to modulate various signaling pathways, including the NF-kB, MAPK, and PI3K/Akt pathways.

properties

IUPAC Name

6-bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11BrCl2O2/c22-13-8-9-18-16(11-13)20(15-6-1-2-7-17(15)24)19(21(25)26-18)12-4-3-5-14(23)10-12/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCUQQFQSSXMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163153
Record name 6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)chromen-2-one

CAS RN

332104-55-9
Record name 6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332104-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-(2-chlorophenyl)-3-(3-chlorophenyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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